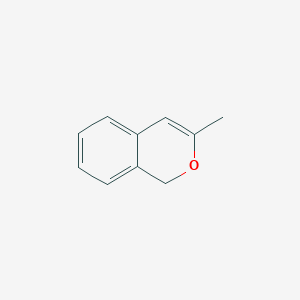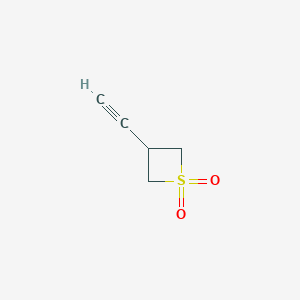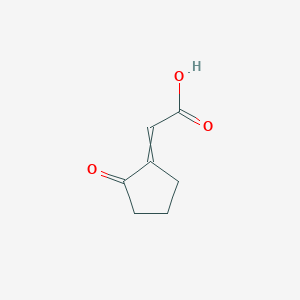
(R)-2-(3-Oxocyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3 It is characterized by a cyclopentane ring with a ketone group at the third position and an acetic acid moiety attached to the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:
Cyclopentanone Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the ketone group at the third position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving a suitable acylating agent.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclopentyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclopentyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
®-2-(3-Oxocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Cyclopentanone: Lacks the acetic acid moiety.
2-Cyclopentylacetic acid: Lacks the ketone group at the third position.
3-Oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: ®-2-(3-Oxocyclopentyl)acetic acid is unique due to the presence of both the ketone group and the acetic acid moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
2-[(1R)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChIキー |
NNTQQGRYWUZPQQ-RXMQYKEDSA-N |
異性体SMILES |
C1CC(=O)C[C@@H]1CC(=O)O |
正規SMILES |
C1CC(=O)CC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)


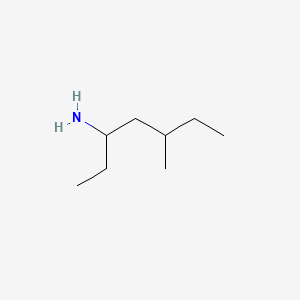
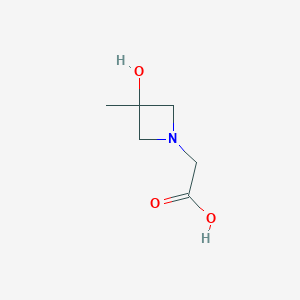

![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
